molecular formula C14H18BNO3 B11760484 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B11760484
M. Wt: 259.11 g/mol
InChI Key: FIWRSQJUOINNQR-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a boronate ester-functionalized aromatic compound featuring a methoxy group at the 2-position and a nitrile group at the benzonitrile core. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 3-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl systems . This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the electron-withdrawing nitrile and boronate’s reactivity.

Properties

Molecular Formula

C14H18BNO3

Molecular Weight

259.11 g/mol

IUPAC Name

2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-16)12(11)17-5/h6-8H,1-5H3

InChI Key

FIWRSQJUOINNQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalytic Systems

Data from analogous benzonitrile derivatives (e.g., 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) reveal consistent use of PdCl₂(dppf) as the catalyst, potassium acetate as the base, and dioxane/DMF as the solvent. A representative procedure involves:

  • Catalyst : PdCl₂(dppf)·CH₂Cl₂ (0.10 eq)

  • Base : KOAc (3.00 eq)

  • Solvent : Dioxane/DMF (10:1 v/v)

  • Temperature : 100°C for 12–24 hours

Under these conditions, yields exceeding 80% are achievable, with minimal side products from nitrile or methoxy group degradation.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like dioxane and DMF enhance palladium catalyst activity by stabilizing intermediates. Microwave-assisted heating at 100–120°C reduces reaction times to 20–30 minutes while maintaining yields of 72–81%. For example, a microwave-irradiated Suzuki-Miyaura coupling between 5-bromo-2-fluoro-benzonitrile and B₂pin₂ achieved 81% yield in 20 minutes.

Catalytic Efficiency and Ligand Design

The choice of phosphine ligands critically impacts yield. PdCl₂(dppf) outperforms Pd(PPh₃)₄ in reactions with electron-deficient aryl halides due to its superior stability and electron-donating properties. Ligand-to-palladium ratios of 1:1 to 1:2 are optimal, preventing catalyst deactivation.

Work-Up and Purification Strategies

Post-reaction work-up typically involves:

  • Filtration : Removal of palladium residues via Celite filtration.

  • Extraction : Partitioning between ethyl acetate and water to isolate the organic phase.

  • Chromatography : Silica gel flash chromatography with ethyl acetate/hexane gradients (0–20% EtOAc) achieves >95% purity.

Comparative Analysis of Methodologies

The table below summarizes key parameters from analogous boronate ester syntheses:

PrecursorCatalystSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-fluoro-benzonitrilePdCl₂(dppf)Dioxane/DMF1001281
2-BromothiazolePd(PPh₃)₄Dioxane/H₂O1002.52.9
2-BromopyrimidinePd(PPh₃)₄Dioxane/H₂O1000.538

Lower yields in heterocyclic systems (e.g., thiazole, pyrimidine) highlight the electronic and steric challenges of coupling with electron-deficient aryl boronate esters.

Challenges and Side Reactions

Competing Dehalogenation

Under basic conditions, aryl bromides may undergo debromination, particularly with excess Pd(0) species. This is mitigated by maintaining a 1:1 molar ratio of aryl halide to B₂pin₂ and avoiding prolonged heating.

Nitrile Group Stability

The nitrile functionality remains intact under standard Miyaura conditions, as evidenced by the synthesis of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile without cyano group reduction.

Alternative Synthetic Routes

While Miyaura borylation dominates, nickel-catalyzed methods offer complementary regioselectivity in alkenylboration reactions. For example, nickel complexes enable the synthesis of alkenyl boronate esters via tandem alkene insertion and borylation, though applicability to benzonitrile derivatives remains unexplored .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.

    Oxidation: The boronic ester group can be oxidized to form a phenol derivative using oxidizing agents like hydrogen peroxide or sodium perborate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.

Scientific Research Applications

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond. The nitrile group can also participate in various reactions, such as reduction to form amines, which can further react to form other functionalized compounds.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds, their substituents, and applications:

Compound Name Substituent Positions & Groups Key Applications References
2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (Target) Methoxy (2), Boronate (3), Nitrile (1) Potential kinase inhibitors, synthetic intermediate
3-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Methoxy (3), Boronate (2), Nitrile (1) Unspecified (structural isomer with distinct reactivity)
4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Methoxy (4), Boronate (3), Nitrile (1) Early-stage research; sold as a unique chemical
2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Amino (2), Boronate (3), Nitrile (1) Versatile scaffold for medicinal chemistry
4-(Methoxymethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Methoxymethoxy (4), Boronate (3), Nitrile (1) High-cost specialty chemical; applications under investigation
3-(9H-Carbazol-9-yl)-5-(dioxaborolan-2-yl)benzonitrile Carbazole (3), Boronate (5), Nitrile (1) Organic light-emitting diode (OLED) materials
3,5-Dimethyl-4-((2-((4-boronophenyl)amino)thienopyrimidinyl)oxy)benzonitrile Thienopyrimidine (4), Boronate (phenyl), Nitrile (1), Methyl (3,5) HIV-1 non-nucleoside reverse transcriptase inhibitors

Comparative Analysis of Substituent Effects

  • Positional Isomerism : Shifting the methoxy group from 2- to 3- or 4-positions (Entries 1–3, Table) alters electronic and steric profiles, impacting reactivity and binding in biological systems. For example, 4-methoxy derivatives may exhibit reduced steric hindrance in cross-couplings compared to 2-substituted analogues.
  • Functional Group Variation: Replacing methoxy with amino (Entry 4) introduces hydrogen-bonding capability, enhancing interactions with biological targets .

Biological Activity

2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H19B O3N
  • Molecular Weight : 253.12 g/mol
  • CAS Number : 325142-84-5

Biological Activity

The biological activity of this compound has been studied primarily in the context of its role as a boron-containing compound that can act as a ligand in various biochemical pathways.

The compound is believed to interact with specific biological targets due to the presence of the dioxaborolane moiety, which can facilitate the formation of stable complexes with biomolecules. This interaction can modulate enzyme activities and influence signaling pathways.

2. Anticancer Activity

Research indicates that derivatives of dioxaborolanes exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

3. Antiviral Properties

Some studies have suggested that boron-containing compounds can inhibit viral replication. The compound's potential as a serine protease inhibitor has been noted in research focused on treating viral infections like Hepatitis C virus (HCV) .

Case Studies

Several case studies highlight the biological significance of related compounds:

Case Study 1: Anticancer Activity

A study investigated the effects of a related dioxaborolane compound on breast cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis through caspase activation pathways .

Case Study 2: Antiviral Activity

In another study focusing on HCV, a derivative containing the dioxaborolane structure was shown to effectively inhibit viral replication in vitro. The mechanism involved interference with viral protease activity, leading to reduced viral load in treated cells .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler boronic acid derivatives. The synthesis process allows for variations that can enhance biological activity or selectivity towards specific targets.

Data Tables

Property Value
Molecular FormulaC14H19B O3N
Molecular Weight253.12 g/mol
CAS Number325142-84-5
Anticancer ActivityYes
Antiviral ActivityYes

Q & A

Q. What are the established synthetic routes for preparing 2-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. A two-step procedure is common:

Borylation : Reacting a halogenated precursor (e.g., 3-iodo-2-methoxybenzonitrile) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in anhydrous dioxane at 80–100°C .

Purification : Isolation via column chromatography (hexane/ethyl acetate gradient) to achieve >95% purity.
Key Challenges : Air sensitivity of intermediates requires inert conditions (N₂/Ar atmosphere) .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C2, boronate at C3). The benzonitrile group shows a characteristic C≡N stretch at ~2230 cm⁻¹ in FT-IR .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, confirming bond angles and steric effects of the tetramethyl dioxaborolane group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (259.11 g/mol) .

Q. What are its primary applications in organic synthesis?

The compound serves as a boronic ester precursor in:

  • Suzuki-Miyaura Cross-Coupling : Forms C–C bonds with aryl halides, enabling access to biaryl systems for drug candidates .
  • Directed C–H Borylation : Positions boron groups regioselectively in heterocycles for functionalization .
    Limitation : Hydrolysis sensitivity of the boronate group necessitates anhydrous reaction conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield cross-coupling with electron-deficient partners?

  • Catalyst Screening : Pd catalysts with bulky ligands (e.g., SPhos) enhance turnover in reactions with deactivated aryl chlorides .
  • Solvent Effects : Mixed solvents (THF/H₂O, 10:1) improve solubility of polar substrates while stabilizing the boronate .
  • Additives : K₃PO₄ as a base increases reaction rates in microwave-assisted protocols (80°C, 30 min) .
    Data Contradictions : Conflicting yields (50–90%) in literature suggest substrate-specific optimization; systematic DoE (Design of Experiments) is recommended .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

  • Dynamic Effects in NMR : Rotameric splitting of methoxy or boronate groups may obscure signals. Variable-temperature NMR (VT-NMR) at –40°C to 80°C resolves overlapping peaks .
  • Crystallographic Ambiguities : Use SHELXL’s TWIN commands to model disorder in the tetramethyl dioxaborolane moiety .
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., Gaussian 16) .

Q. What stability challenges arise under varying storage and reaction conditions?

  • Hydrolysis : The boronate ester hydrolyzes in protic solvents (e.g., MeOH/H₂O), forming boronic acid derivatives. Store under inert gas at –20°C .
  • Thermal Degradation : TGA (thermogravimetric analysis) shows decomposition >150°C. Avoid reflux in high-boiling solvents like DMF .
    Mitigation : Use stabilizers (e.g., BHT) in long-term storage and monitor purity via HPLC (C18 column, acetonitrile/water eluent) .

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